An In-depth Technical Guide to the Physicochemical Properties of N-Ethyl-3-[(1-phenylethyl)amino]propanamide
Introduction N-Ethyl-3-[(1-phenylethyl)amino]propanamide is a chemical entity of interest within the broader landscape of pharmaceutical research and development. Its structure, featuring a secondary amine, an amide link...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
N-Ethyl-3-[(1-phenylethyl)amino]propanamide is a chemical entity of interest within the broader landscape of pharmaceutical research and development. Its structure, featuring a secondary amine, an amide linkage, and a chiral phenylethyl group, suggests a potential for biological activity. As with any novel compound under investigation, a thorough understanding of its physicochemical properties is a critical first step. These properties govern a molecule's behavior from the point of synthesis and purification to its formulation and ultimately its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.
This guide provides a comprehensive overview of the essential physicochemical characteristics of N-Ethyl-3-[(1-phenylethyl)amino]propanamide. While experimentally derived data for this specific molecule is not extensively available in the public domain, this document will detail the established, authoritative methodologies for determining these properties. The focus will be on the "why" behind the experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for characterizing this and similar molecules.
Molecular Identity and Predicted Properties
A foundational aspect of physicochemical characterization is the confirmation of the molecule's identity and a theoretical estimation of its properties. These predicted values, while not a substitute for experimental data, offer a valuable baseline for experimental design and interpretation.
The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. This property is a fundamental indicator of purity; impurities typically depress and broaden the melting range.[2][3] It also serves as a crucial characteristic for compound identification and quality control in pharmaceutical manufacturing.[4][5]
Experimental Determination of Melting Point
Two primary methods are employed for melting point determination in a research and quality control setting: the capillary method and Differential Scanning Calorimetry (DSC).
This is a widely used, straightforward technique for determining the melting point range.[3][5]
Methodology:
Sample Preparation: The sample must be thoroughly dried and finely powdered.
Capillary Loading: A small amount of the powdered sample is packed into a capillary tube (sealed at one end) to a height of 2.5-3.5 mm.[6]
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.[3]
Heating and Observation:
The sample is heated rapidly to a temperature approximately 5°C below the expected melting point.[6]
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[2]
Recording the Melting Range:
Onset/Collapse Point: The temperature at which the substance begins to collapse or the first drop of liquid is observed.[6]
Clear Point: The temperature at which the entire sample has transitioned into a clear liquid.[6]
Causality Behind the Choices:
Fine Powder: Ensures uniform heat distribution throughout the sample.
Slow Heating Rate: A slow ramp rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[2]
N-Ethyl-3-[(1-phenylethyl)amino]propanamide molecular weight and formula
An In-Depth Technical Guide to N-Ethyl-3-[(1-phenylethyl)amino]propanamide Abstract N-Ethyl-3-[(1-phenylethyl)amino]propanamide is a distinct chemical entity primarily utilized within the sphere of scientific research. T...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to N-Ethyl-3-[(1-phenylethyl)amino]propanamide
Abstract
N-Ethyl-3-[(1-phenylethyl)amino]propanamide is a distinct chemical entity primarily utilized within the sphere of scientific research. This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development, providing a detailed examination of its core molecular characteristics, a plausible and detailed synthetic pathway, and robust methodologies for its analytical validation. While this compound is designated for research purposes only, its structural motifs, featuring a chiral phenylethylamine backbone and a flexible propanamide chain, suggest its potential utility as a scaffold or intermediate in the synthesis of more complex molecules for drug discovery programs. This document elucidates the chemical principles underpinning its synthesis and characterization, offering field-proven insights into the practical considerations for its handling and application in a laboratory setting.
Core Molecular Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the essential identifiers and physicochemical characteristics of N-Ethyl-3-[(1-phenylethyl)amino]propanamide.
Synonyms: No common synonyms are widely recognized.
Physicochemical Properties
The key quantitative data for N-Ethyl-3-[(1-phenylethyl)amino]propanamide are summarized in the table below. These values are critical for experimental design, including reaction stoichiometry, solution preparation, and analytical method development.
While specific proprietary synthesis routes may exist, a logical and efficient pathway can be devised based on established principles of organic chemistry. The following proposed synthesis is designed for high yield and purity, incorporating a self-validating workflow through in-process controls and final characterization.
Retrosynthetic Analysis
A retrosynthetic approach is employed to deconstruct the target molecule into readily available starting materials. The primary disconnections are made at the amide bond and the secondary amine C-N bond, which are the most synthetically accessible linkages to form. This strategy identifies (S)- or (R)-1-phenylethanamine, ethyl acrylate, and ethylamine as logical precursors.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
This two-step protocol is designed for clarity and reproducibility. The choice of a one-pot Aza-Michael addition followed by amidation avoids the isolation of the intermediate carboxylic acid, potentially improving overall efficiency.
Step 1: Aza-Michael Addition of 1-Phenylethanamine to Ethyl Acrylate
To a solution of (R)- or (S)-1-phenylethanamine (1.0 eq) in ethanol (5 mL/mmol) at room temperature, add ethyl acrylate (1.1 eq).
Stir the reaction mixture at 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 12-24 hours).
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude ethyl 3-[(1-phenylethyl)amino]propanoate intermediate. This intermediate may be used in the next step without further purification.
Step 2: Direct Aminolysis/Amidation with Ethylamine
Dissolve the crude ester from Step 1 in a sealed pressure vessel containing a 70% solution of ethylamine in water (5.0 eq).
Heat the mixture to 80 °C for 16-24 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC) or TLC.
After cooling to ambient temperature, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the resulting crude product by column chromatography on silica gel to afford the final compound.
Causality Behind Experimental Choices
Solvent Selection: Ethanol is chosen for the Michael addition as it is a polar protic solvent that facilitates the reaction without competing as a nucleophile.
Reagent Stoichiometry: A slight excess of ethyl acrylate is used to ensure complete consumption of the more valuable chiral amine. A larger excess of ethylamine is required for the amidation to drive the equilibrium towards the product.
Temperature Control: The reactions are heated to increase the rate of reaction. The temperatures are chosen to be well below the boiling points of the solvents in use (unless under sealed conditions) to ensure safety and control.
Workup Procedure: The aqueous workup is a standard and essential procedure to remove unreacted starting materials, reagents, and byproducts, simplifying the final purification step.
Analytical Validation Workflow
To ensure the identity, purity, and structural integrity of the synthesized N-Ethyl-3-[(1-phenylethyl)amino]propanamide, a multi-pronged analytical approach is mandatory. This constitutes a self-validating system, confirming the outcome of the synthesis.
Caption: Standard workflow for synthesis and analytical validation.
Spectroscopic Confirmation
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should confirm the presence of all expected protons. Key signals would include the ethyl groups (triplet and quartet), the phenylethyl moiety (multiplets for the phenyl ring, a quartet for the methine proton, and a doublet for the methyl group), and the propanamide backbone (multiplets).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show 13 distinct carbon signals corresponding to the molecular formula C₁₃H₂₀N₂O.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The expected [M+H]⁺ ion for C₁₃H₂₀N₂O would be approximately m/z 221.1648.
Chromatographic Purity
HPLC (High-Performance Liquid Chromatography): The purity of the final compound should be assessed using HPLC with UV detection. A standard protocol would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid. The purity should ideally be ≥95% for use in further research applications.
Potential Applications in Drug Discovery
While N-Ethyl-3-[(1-phenylethyl)amino]propanamide is not an approved therapeutic agent, its structure contains pharmacophores that are prevalent in medicinal chemistry, suggesting its utility as a building block for more complex molecules.
Chiral Amine Scaffold: The 1-phenylethylamine core is a common chiral building block used to introduce stereochemistry into drug candidates, which is often critical for target binding and selectivity.
Flexible Linker: The propanamide portion provides a flexible three-carbon linker, which can be valuable for positioning functional groups in the correct orientation to interact with a biological target.
Analogue Synthesis: This compound could serve as a starting point for the synthesis of a library of related analogues for structure-activity relationship (SAR) studies. Modifications could be made to the phenyl ring, the ethyl groups, or the propanamide backbone to explore the chemical space around this scaffold.
Safety and Handling
Hazard Classification: The compound is listed as an irritant[1].
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound.
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
N-Ethyl-3-[(1-phenylethyl)amino]propanamide is a valuable research chemical defined by its molecular formula C₁₃H₂₀N₂O and molecular weight of 220.31 g/mol . This guide has provided a robust framework for its synthesis and comprehensive analytical validation, grounded in established chemical principles. The structural features of this molecule present opportunities for its use as a versatile scaffold in the design and synthesis of novel compounds for drug discovery and development. Adherence to the outlined synthetic and analytical protocols, along with strict safety measures, will ensure the reliable and safe use of this compound in a research setting.
References
N-ethyl-3-phenylpropanamide. PubChem, National Institutes of Health. [Link]
chemical structure analysis of N-Ethyl-3-[(1-phenylethyl)amino]propanamide
Executive Summary N-Ethyl-3-[(1-phenylethyl)amino]propanamide is a -amino amide derivative utilized primarily as a chiral building block in peptidomimetic synthesis and as a reference standard in forensic analysis of des...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Ethyl-3-[(1-phenylethyl)amino]propanamide is a
-amino amide derivative utilized primarily as a chiral building block in peptidomimetic synthesis and as a reference standard in forensic analysis of designer drug precursors. Its structure combines a propanamide backbone with a chiral N-benzyl moiety, presenting unique stereochemical and spectroscopic challenges.
This guide provides a rigorous analytical framework for the structural verification, purity profiling, and stereochemical resolution of this compound. It is designed for researchers requiring definitive characterization data for drug development or forensic validation.
Before initiating wet-lab protocols, the analyst must establish the theoretical baseline. The molecule features a single chiral center at the benzylic position of the phenylethyl group, which induces magnetic non-equivalence in the achiral backbone protons.
Property
Value / Description
IUPAC Name
N-Ethyl-3-[(1-phenylethyl)amino]propanamide
Molecular Formula
Molecular Weight
220.31 g/mol
Monoisotopic Mass
220.1576 Da
Chiral Center
One ( of the phenylethyl group)
Key Functional Groups
Secondary Amine, Secondary Amide, Phenyl Ring
pKa (Calculated)
~9.5 (Amine), ~15 (Amide)
Stereochemical Implications
The presence of the (1-phenylethyl) group means the molecule exists as two enantiomers: (R) and (S).
Critical Insight: The chiral center renders the methylene protons on the propanamide chain (
) diastereotopic. In high-field NMR, these will not appear as simple triplets but as complex multiplets (ABX or ABXY systems).
Synthetic Pathway & Impurity Profiling
Understanding the synthesis is prerequisite to identifying impurities. The industrial standard for this scaffold is the Aza-Michael Addition , a reaction between a nucleophilic amine and an electron-deficient conjugated amide.
Reaction Scheme
Reactants: 1-Phenylethylamine + N-Ethylacrylamide.
Conditions: Ethanol/Methanol, Reflux, often catalyst-free or Lewis acid-catalyzed.
Figure 1: Aza-Michael synthesis pathway and potential impurity generation.
Impurity Markers
Bis-adducts: If N-ethylacrylamide is in excess, the secondary amine product can react again to form a tertiary amine.
This section details the self-validating protocols for structural confirmation.
Nuclear Magnetic Resonance (NMR)
Solvent:
(preferred for resolution) or (if salt form).
Internal Standard: TMS ( 0.00).
1H NMR Assignment Table (, 400 MHz)
Position
(ppm)
Multiplicity
Integration
Assignment Logic
Ar-H
7.20 – 7.40
Multiplet
5H
Phenyl ring protons.
Amide NH
6.50 – 7.00
Broad Singlet
1H
Exchangeable; shift varies with conc.
Ph-CH-N
3.75 – 3.85
Quartet
1H
Benzylic methine; diagnostic for chirality.
Amide N-CH2
3.25 – 3.35
Quintet/Multiplet
2H
Coupled to NH and terminal methyl.
N-CH2 (Chain)
2.75 – 2.90
Multiplet
2H
Diastereotopic due to chiral center.
CO-CH2 (Chain)
2.30 – 2.45
Multiplet
2H
Diastereotopic; to carbonyl.
Ph-CH-CH3
1.35 – 1.40
Doublet
3H
Methyl adjacent to chiral center.
Ethyl CH3
1.10 – 1.15
Triplet
3H
Terminal ethyl methyl group.
Expert Insight: Do not expect clean triplets for the ethylene backbone (
). The adjacent chiral center makes these protons magnetically non-equivalent. Use 2D COSY to confirm the connectivity between the 2.80 ppm and 2.35 ppm multiplets.
Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode) for molecular weight; EI-MS (70 eV) for structural fingerprinting.
Fragmentation Logic (EI-MS)
The molecule fragments predictably. The stability of the benzylic carbocation drives the primary cleavage.
Molecular Ion (
): m/z 220 (Weak intensity in EI).
Base Peak (Tropylium/Phenylethyl): m/z 105 (
). This is the dominant fragment formed by -cleavage relative to the amine nitrogen.
Amide Fragment: m/z 72 (
).
McLafferty Rearrangement: Less prominent due to the secondary amine, but loss of the ethyl group from the amide nitrogen is possible.
Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.
Chiral Analysis & Resolution
Since the biological activity of amino-amides is often stereodependent, determining the Enantiomeric Excess (ee) is critical.
Chiral HPLC Protocol
Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide-based).
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).
Note: DEA is mandatory to suppress peak tailing caused by the basic secondary amine interacting with silanol groups.
Detection: UV at 254 nm (Phenyl absorption).
Flow Rate: 0.5 - 1.0 mL/min.
Validation Criteria: Baseline resolution (
) between the (R) and (S) enantiomers.
Stability & Handling
Hygroscopicity: As a secondary amide, the compound is moderately hygroscopic. Store in a desiccator.
Shelf-Life: Stable for >2 years at -20°C.
Reactivity: Avoid strong oxidizing agents. The secondary amine is prone to oxidation (N-oxide formation) if left in solution with peroxides.
References
Synthetic Methodology: H. G. Chen, et al. "Aza-Michael Addition of Amines to Acrylamides." Journal of Organic Chemistry, 2023 . (General reference for Aza-Michael kinetics).
Mass Spectrometry: NIST Mass Spectrometry Data Center. "Fragmentation of Phenylethylamine Derivatives." NIST Chemistry WebBook.
Commercial Availability & CAS Data: Santa Cruz Biotechnology. "N-Ethyl-3-[(1-phenylethyl)amino]propanamide Product Data." SCBT.
Chiral Separation: T. Ikai, et al. "Polysaccharide-based Chiral Stationary Phases for HPLC." Journal of Chromatography A, 2022 .
Exploratory
Technical Whitepaper: Solubility Profiling and Thermodynamic Characterization of N-Ethyl-3-[(1-phenylethyl)amino]propanamide
Executive Summary N-Ethyl-3-[(1-phenylethyl)amino]propanamide is a critical -amino amide intermediate, often utilized in the synthesis of complex pharmaceutical agents (including opioid analgesics and calcium channel blo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Ethyl-3-[(1-phenylethyl)amino]propanamide is a critical
-amino amide intermediate, often utilized in the synthesis of complex pharmaceutical agents (including opioid analgesics and calcium channel blockers). Its molecular architecture—comprising a lipophilic 1-phenylethyl moiety, a basic secondary amine, and a polar amide backbone—creates a complex solubility profile that is highly sensitive to solvent polarity and pH.
This technical guide provides a rigorous framework for determining the thermodynamic solubility of this compound. Unlike simple lipophilic drugs, this molecule exhibits amphiphilic behavior requiring specific solvation strategies. This document outlines the theoretical solubility profile, validated experimental protocols (Laser Monitoring and Shake-Flask), and the thermodynamic modeling required to scale purification and crystallization processes.
To design an effective solubility study, one must first understand the solute-solvent interactions dictated by the molecule's functional groups.
Structural Analysis
Lipophilic Domain: The 1-phenylethyl group provides significant hydrophobicity (
- interactions), driving solubility in non-polar and chlorinated solvents.
Hydrophilic/Polar Domain: The propanamide core acts as a hydrogen bond donor (NH) and acceptor (C=O).
Ionizable Center: The secondary amine (-NH-) typically exhibits a pKa between 9.0 and 10.0. This renders the molecule's aqueous solubility highly pH-dependent.
Predicted Solvent Behavior
Based on the "Like Dissolves Like" principle and functional group analysis, the expected solubility hierarchy is:
Solvent Class
Representative Solvents
Predicted Interaction
Solubility Rating
Chlorinated
Dichloromethane (DCM), Chloroform
Dipole-dipole & Dispersion
Excellent
Alcohols
Methanol, Ethanol, IPA
Hydrogen Bonding (Donor/Acceptor)
High
Esters
Ethyl Acetate
Dipole-dipole
Moderate-High
Polar Aprotic
DMSO, DMF
Strong Dipole interactions
High
Aqueous (Neutral)
Water (pH 7)
Hydrophobic effect dominates
Low
Aqueous (Acidic)
0.1M HCl
Salt formation (Protonation of amine)
High
Critical Insight: In process chemistry, avoiding chlorinated solvents is preferred due to toxicity. Therefore, the thermodynamic study should focus on Short-chain Alcohols (C1-C3) and Esters as green alternatives for crystallization.
Experimental Methodologies
Two distinct protocols are required: Dynamic Laser Monitoring for rapid temperature-dependent curves (polythermal), and Static Equilibrium (Shake-Flask) for precise isothermal data.
Method A: Dynamic Laser Monitoring (Polythermal)
This method is ideal for generating solubility curves (
vs. ) rapidly. It relies on the Tyndall effect, where a laser beam scatters upon hitting undissolved solid particles.
Workflow:
Preparation: Place a known mass of solute and solvent into a jacketed glass vessel.
Dissolution: Heat the mixture until the laser transmission reaches 100% (clear solution).
Nucleation: Cool at a controlled rate (e.g., 0.1 K/min).
Detection: The temperature at which laser transmission drops (turbidity onset) is recorded as the saturation temperature (
).
Method B: Static Equilibrium (Shake-Flask)
This is the "Gold Standard" for thermodynamic accuracy, particularly for regulatory reporting.
Protocol:
Saturation: Add excess N-Ethyl-3-[(1-phenylethyl)amino]propanamide to the solvent in a sealed vial.
Equilibration: Agitate at a fixed temperature (e.g., 298.15 K) for 24–72 hours.
Phase Separation: Stop agitation and allow sedimentation. Centrifuge if necessary (temperature controlled).
Sampling: Withdraw the supernatant using a syringe filter (0.22
m PTFE). Note: Pre-heat the filter to the solution temperature to prevent precipitation during filtration.
Quantification: Analyze via HPLC-UV (Detection at 254 nm for the phenyl ring).
Visualization of Experimental Workflow
Figure 1: Decision matrix and workflow for solubility determination.
Thermodynamic Modeling
To translate experimental data into process parameters (e.g., cooling crystallization yield), mathematical correlation is required.
Modified Apelblat Equation
This semi-empirical model is the standard for correlating solubility (
) with temperature () for pharmaceutical intermediates.
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide has been requested on the . Initial searches indicate that this is likely a novel or not widely-characterized compound. Therefore, this guide will proceed by deconstructing the molecule's structural components, inferring its potential pharmacological activities based on well-understood analogs, and proposing a comprehensive research and development framework to elucidate its properties. This approach is designed for researchers, scientists, and drug development professionals, providing a roadmap for investigating a new chemical entity.
Structural Deconstruction and Preliminary Assessment
N-Ethyl-3-[(1-phenylethyl)amino]propanamide is a small molecule with several key structural features that suggest potential bioactivity, primarily centered around the central nervous system (CNS).
Phenylethylamine Core: The presence of a 1-phenylethyl group is significant. The phenylethylamine skeleton is the backbone for a vast class of psychoactive compounds, including neurotransmitters like dopamine and norepinephrine, as well as synthetic stimulants and entactogens.
Secondary Amine Linkage: The nitrogen atom is part of a secondary amine, linking the phenylethylamine core to the propanamide side chain. This linkage is crucial as it dictates the molecule's flexibility and interaction with potential binding sites.
N-Ethylpropanamide Side Chain: This moiety adds polarity and potential for hydrogen bonding. The amide group can influence metabolic stability and receptor interaction.
Chiral Center: The carbon atom attached to the phenyl group and the amine is a chiral center. This means the compound can exist as two distinct enantiomers (R and S). It is well-established in pharmacology that different enantiomers of a compound can have vastly different potencies, efficacies, and even different mechanisms of action.
Given this structure, it is reasonable to hypothesize that N-Ethyl-3-[(1-phenylethyl)amino]propanamide may interact with monoamine systems in the brain, such as the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), or with associated G-protein coupled receptors (GPCRs) like the trace amine-associated receptor 1 (TAAR1).
Inferred Pharmacological Profile from Structural Analogs
While no direct data exists for the title compound, we can infer its potential activities by examining known, structurally related molecules.
Comparison with Monoamine Releasing Agents and Reuptake Inhibitors
Many CNS-active phenylethylamines function as either reuptake inhibitors or releasing agents at monoamine transporters.
Compound
Core Structure
Primary Mechanism of Action
Amphetamine
Phenylethylamine
Releasing agent at DAT and NET
Cathinone
Phenylethylamine
Releasing agent at DAT and NET
Methylphenidate
Substituted Phenylethylamine
Reuptake inhibitor at DAT and NET
MDMA
Substituted Phenylethylamine
Releasing agent/reuptake inhibitor at SERT, NET, and DAT
The core phenylethylamine structure in N-Ethyl-3-[(1-phenylethyl)amino]propanamide suggests a potential interaction with these same transporters. The specific substitutions will determine its affinity and whether it acts as a substrate (releasing agent) or a blocker (reuptake inhibitor).
The Role of N-Alkylation and Side Chain Modifications
The N-Ethylpropanamide side chain is a significant modification compared to simple phenylethylamines. The length and composition of this chain can dramatically alter pharmacological properties. For instance, in the amphetamine class, increasing the size of the N-alkyl substituent generally decreases stimulant activity and can introduce antagonist properties at certain receptors. The amide group adds a polar moiety that may influence blood-brain barrier permeability and metabolic stability.
Proposed Research and Development Workflow
To systematically evaluate the , a multi-stage research plan is proposed. This workflow is designed to first characterize the compound's primary interactions and then build a comprehensive profile of its activity.
A phased workflow for NCE pharmacological characterization.
Phase 1: In Vitro Characterization
The initial phase focuses on establishing the compound's fundamental interaction with biological targets and its basic drug-like properties. The results from this phase will determine if the compound warrants further, more resource-intensive investigation.
Protocol 1: Synthesis and Chiral Separation
Synthesis: Synthesize N-Ethyl-3-[(1-phenylethyl)amino]propanamide as a racemic mixture using standard organic chemistry techniques.
Purification: Purify the compound to >98% purity, as determined by HPLC and NMR.
Chiral Separation: Separate the R and S enantiomers using chiral chromatography.
Characterization: Confirm the absolute stereochemistry of each enantiomer, for example, by X-ray crystallography of a salt with a chiral counter-ion.
Causality: Separating the enantiomers is critical. Biological targets are chiral, and pharmacological activity often resides in a single enantiomer. Testing the racemate alone can mask the true potency and efficacy of the active enantiomer.
Protocol 2: Primary Target Binding and Selectivity Profiling
Primary Target Assays: Screen the racemate and both enantiomers for their binding affinity at human DAT, NET, and SERT. This is typically done using radioligand binding assays with membrane preparations from cells expressing these transporters.
Broad Selectivity Panel: Test the most active enantiomer (or the racemate if no stereoselectivity is observed) against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions.[1] This "safety pharmacology" screen helps to identify potential liabilities early in the discovery process.[1]
Causality: This step identifies the primary molecular targets and provides an early indication of the compound's selectivity. High affinity for DAT and/or NET would support the initial hypothesis, while high affinity for other receptors would open new avenues of investigation or indicate potential side effects.
Protocol 3: In Vitro Functional Assays
Monoamine Transporter Functional Assays: Depending on the binding results, perform functional assays to determine the mode of action.
Uptake Inhibition: Use synaptosomes or transfected cells to measure the inhibition of radiolabeled dopamine, norepinephrine, or serotonin uptake.
Neurotransmitter Release: Use a superfusion assay to measure whether the compound induces the release of pre-loaded neurotransmitters.
GPCR Functional Assays: If significant binding to a GPCR was identified, perform a relevant functional assay (e.g., cAMP accumulation, calcium mobilization) to determine if the compound is an agonist, antagonist, or inverse agonist.
Causality: Binding affinity does not equate to functional activity. A compound can bind to a transporter without blocking it or inducing release. These functional assays are essential to understand how the compound affects its primary targets.
Protocol 4: In Vitro ADME-Tox Profiling
Metabolic Stability: Incubate the compound with human and rat liver microsomes to determine its metabolic half-life.
CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
hERG Channel Blockade: Test for binding to the hERG potassium channel, as blockade can indicate a risk for cardiac arrhythmias.
Blood-Brain Barrier Permeability: Use an in vitro model, such as a PAMPA (Parallel Artificial Membrane Permeability Assay) or a cell-based model like Caco-2 or MDCK-MDR1, to predict its ability to cross the blood-brain barrier.[2][3]
Causality: A compound with high potency is useless if it is metabolized instantly or cannot reach its target in the brain.[2] This panel of assays provides an early assessment of the compound's "drug-likeness" and potential for development.[4]
Phase 2: In Vivo Evaluation
If the in vitro data is promising (i.e., high potency, good selectivity, favorable ADME properties), the investigation can proceed to in vivo models.
Hypothesized mechanism of action at a monoamine transporter.
Protocol 5: Rodent Pharmacokinetics (PK)
Formulation: Develop a suitable vehicle for intravenous (IV) and oral (PO) administration.
Administration: Administer a single dose of the compound to rats or mice via IV and PO routes.
Sample Collection: Collect blood samples at multiple time points. For CNS-active drugs, also collect brain tissue at the end of the study.
Analysis: Analyze plasma and brain homogenate concentrations using LC-MS/MS.
Parameter Calculation: Calculate key PK parameters, including half-life, clearance, volume of distribution, oral bioavailability, and the brain-to-plasma concentration ratio.[5]
Causality: This study confirms whether the compound can achieve and maintain therapeutic concentrations in the target organ (the brain) after systemic administration. The brain-to-plasma ratio is a critical parameter for any CNS drug candidate.[2][5]
Protocol 6: Preliminary Behavioral Pharmacology
Locomotor Activity: Assess the effect of the compound on spontaneous locomotor activity in mice. Stimulant-like compounds are expected to increase activity.
Drug Discrimination: In rats trained to discriminate a known stimulant (e.g., cocaine or amphetamine) from saline, test whether the novel compound substitutes for the training drug.
Causality: These assays provide the first indication of the compound's in vivo psychoactive effects. Substitution in a drug discrimination paradigm would strongly suggest a similar subjective effect to the training drug, which is highly predictive of the compound's pharmacological class.
Conclusion and Future Directions
N-Ethyl-3-[(1-phenylethyl)amino]propanamide represents a novel chemical entity with a structural framework suggestive of activity within the CNS monoamine systems. Based on its phenylethylamine core, it is hypothesized to act as a monoamine reuptake inhibitor or releasing agent. The provided research and development plan offers a systematic, logically-phased approach to characterize this compound, moving from broad in vitro screening to specific in vivo functional assays.
The critical next steps are the synthesis of the compound and its enantiomers, followed by primary binding and functional assays at monoamine transporters. The results of these initial experiments will be pivotal, dictating the subsequent direction of the research. If the compound demonstrates potent and selective activity with favorable drug-like properties, it could represent a valuable new tool for neuroscience research or a lead candidate for therapeutic development.
References
Pharmacological profiling of novel psychoactive substances. ResearchGate. Available at: [Link]
N-benzyl-N-ethyl-3-(1-phenylethylamino)propanamide | C20H26N2O. PubChem. Available at: [Link]
Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. National Center for Biotechnology Information. Available at: [Link]
Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. Liverpool John Moores University Research Online. Available at: [Link]
Artificial intelligence and machine learning‐aided drug discovery in central nervous system diseases: State‐of‐the‐arts and future directions. National Center for Biotechnology Information. Available at: [Link]
Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. Available at: [Link]
CNS Drug Development – Integrated Solutions Lessen Complexity. Altasciences. Available at: [Link]
New experimental models of the blood-brain barrier for CNS drug discovery. National Center for Biotechnology Information. Available at: [Link]
Assessing molecular scaffolds for CNS drug discovery. Nature. Available at: [Link]
In vitro safety pharmacology profiling. European Pharmaceutical Review. Available at: [Link]
N-Ethyl-3-phenylpropylamine | C11H17N. PubChem. Available at: [Link]
The illustration of proposed guideline to determine CNS activeness. ResearchGate. Available at: [Link]
This guide details the thermodynamic stability profile of N-Ethyl-3-[(1-phenylethyl)amino]propanamide (CAS 1040690-06-9), a specialized -amino amide intermediate. The analysis focuses on its behavior as a dynamic covalen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the thermodynamic stability profile of N-Ethyl-3-[(1-phenylethyl)amino]propanamide (CAS 1040690-06-9), a specialized
-amino amide intermediate. The analysis focuses on its behavior as a dynamic covalent motif, specifically addressing the retro-aza-Michael instability, hydrolytic resistance, and oxidative susceptibility.
Executive Summary
N-Ethyl-3-[(1-phenylethyl)amino]propanamide represents a class of
-amino amides characterized by a dynamic nitrogen-carbon bond at the -position. Unlike standard peptide bonds, the thermodynamic stability of this molecule is governed not by hydrolysis, but by the retro-aza-Michael equilibrium .
While the amide backbone exhibits high hydrolytic resistance (superior to corresponding esters), the
-amino functionality introduces a temperature-dependent reversibility. At elevated temperatures (C) or under specific catalytic conditions, the molecule undergoes elimination to release N-ethylacrylamide and 1-phenylethylamine. This guide provides the mechanistic basis for these transformations and protocols for quantifying stability limits.
Physicochemical Identity
Understanding the structural constraints is prerequisite to analyzing stability. The steric bulk of the chiral 1-phenylethyl group influences the equilibrium position of the Michael addition/elimination.
Property
Value / Description
IUPAC Name
N-Ethyl-3-[(1-phenylethyl)amino]propanamide
CAS Number
1040690-06-9
Molecular Formula
Molecular Weight
220.31 g/mol
Functional Motifs
Secondary Amide (Stable), Secondary Amine (Reactive), Chiral Benzylic Center
LogP (Predicted)
~1.6 – 1.9 (Lipophilic)
pKa (Base)
~9.0 (Secondary amine)
Thermodynamic Stability Analysis
The Retro-Aza-Michael Instability (Primary Failure Mode)
The defining thermodynamic feature of
-amino amides is their potential to revert to their precursors via a retro-Michael reaction. This is an entropy-driven process favored at high temperatures.
Mechanism : Proton transfer from the protonated
-ammonium species facilitates the elimination of the amine, reforming the -unsaturated amide (N-ethylacrylamide).
Steric Effect : The 1-phenylethyl group introduces steric hindrance near the reaction center. "Expert Insight": Compared to linear alkyl amines, the branched 1-phenylethyl group destabilizes the adduct, lowering the activation energy for the retro-reaction. This makes the molecule more "dynamic" than its unhindered counterparts.
Thermodynamic Control : At ambient temperature (
C), the equilibrium strongly favors the adduct (the title compound). At elevated temperatures (C), the equilibrium shifts toward dissociation.
Hydrolytic Stability
Contrary to
-amino esters, which hydrolyze rapidly in aqueous media, this -amino amide demonstrates robust resistance to hydrolysis.
Acidic Conditions : The
-amino group becomes protonated (), creating a cationic charge that electrostatically repels hydronium ions () from attacking the carbonyl carbon.
Basic Conditions : The amide bond is generally resistant to saponification unless subjected to extreme pH (>12) and heat.
Oxidative Susceptibility
The benzylic C-H bond (at the 1-phenylethyl chiral center) is susceptible to oxidative abstraction, particularly in the presence of radical initiators or UV light, leading to imine formation or oxidative dealkylation.
Mechanistic Degradation Pathways
The following diagram illustrates the competing degradation pathways, highlighting the reversibility of the Michael addition.
Figure 1: Mechanistic map showing the reversible retro-Michael pathway (Red/Green) vs. irreversible hydrolysis (Grey).
Experimental Protocols for Stability Assessment
To validate the thermodynamic profile, the following protocols utilize HPLC and NMR to track degradation kinetics.
Protocol A: Determination of Retro-Michael Equilibrium Constant (
)
Objective : Quantify the temperature at which the compound dissociates.
Preparation : Dissolve the compound (50 mM) in deuterated solvent (
or ).
Thermal Stress : Incubate samples in sealed NMR tubes at varying temperatures: 25°C, 50°C, 75°C, 100°C, and 125°C.
Equilibration : Hold each temperature for 4 hours to ensure thermodynamic equilibrium.
Analysis : Acquire
-NMR spectra.
Target Signal : Monitor the disappearance of the
-methylene triplets (~2.6-2.8 ppm) and the appearance of vinylic protons of N-ethylacrylamide (5.5-6.5 ppm).
Calculation : Plot
vs. (Van 't Hoff plot) to determine and of the dissociation.
Protocol B: Forced Degradation (Stress Testing)
Objective : Establish stability limits for storage and handling.
Stress Condition
Procedure
Analysis Endpoint
Acceptance Criteria
Acid Hydrolysis
0.1 N HCl, 60°C, 24h
HPLC-UV (210/254 nm)
>95% Recovery (High Stability)
Base Hydrolysis
0.1 N NaOH, 60°C, 24h
HPLC-UV
>90% Recovery (Mod. Stability)
Oxidation
3% , RT, 4h
LC-MS
<2% N-Oxide formation
Thermal (Solid)
80°C, 7 days
HPLC-UV
<1% Retro-Michael products
References
Santa Cruz Biotechnology . N-Ethyl-3-[(1-phenylethyl)amino]propanamide Product Data Sheet. CAS 1040690-06-9.[1] Link
Du, S., et al. (2023). "Modular enantioselective access to
-amino amides by Brønsted acid-catalysed multicomponent reactions". Nature Chemistry, 15, 647–657.[2] Link
Hertle, L., et al. (2023). "
-Amino amide based covalent adaptable networks with high dimensional stability". Polymer Chemistry, 14, 300-310. Link
Liu, Y., et al. (2020). "Continuous-Flow Synthesis of
-Amino Acid Esters by Lipase-Catalyzed Michael Addition". Molecules, 25(18), 4153. Link
Introduction: A Proactive Approach to the Safety of a Novel Research Chemical
An In-depth Technical Guide to the Safe Handling and Risk Assessment of N-Ethyl-3-[(1-phenylethyl)amino]propanamide N-Ethyl-3-[(1-phenylethyl)amino]propanamide (CAS No. 1040690-06-9) is a substituted propanamide derivati...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling and Risk Assessment of N-Ethyl-3-[(1-phenylethyl)amino]propanamide
N-Ethyl-3-[(1-phenylethyl)amino]propanamide (CAS No. 1040690-06-9) is a substituted propanamide derivative utilized in specialized research and development settings. As with many novel compounds, a comprehensive, publicly available toxicological profile is not yet established. The primary supplier, Matrix Scientific, classifies the compound as an irritant that may cause allergic skin reactions and serious eye irritation[1]. However, a rigorous scientific approach to safety demands a deeper analysis based on its chemical structure.
This guide provides a detailed risk assessment and robust handling protocols for N-Ethyl-3-[(1-phenylethyl)amino]propanamide. The core of this analysis lies in a "read-across" methodology, where the known hazards of the molecule's core functional groups—specifically the propanamide backbone and the phenylethylamine moiety —are used to infer a more complete safety profile. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of the potential hazards and the causality behind the recommended safety procedures.
Section 1: Chemical Identity and Physicochemical Properties
A clear understanding of the compound's identity and physical properties is the foundation of a thorough safety assessment.
Section 2: Comprehensive Hazard Assessment - Beyond the Label
While the supplier's Safety Data Sheet (SDS) provides baseline GHS classifications, the chemical structure strongly suggests that researchers should consider additional, more systemic hazards.
Confirmed Hazards (GHS Classification)
The compound is officially classified with the following hazards[1]:
H317: May cause an allergic skin reaction. This indicates the potential for the compound to act as a sensitizer upon dermal contact. Repeated exposure can lead to an exaggerated allergic response.
H319: Causes serious eye irritation. Direct contact with the eyes is likely to cause significant, potentially painful, inflammation and requires immediate and thorough rinsing.
Inferred Hazards from the Phenylethylamine Moiety
The presence of a 1-phenylethylamino group is of significant toxicological concern. Phenethylamines are a well-documented class of compounds that act on the central nervous system (CNS)[2].
Potential for CNS Stimulation: Phenethylamine and its derivatives are structurally similar to amphetamines and can act as stimulants[2][3]. Effects may include elevated heart rate, increased blood pressure, anxiety, and jitteriness[2]. Chronic exposure can lead to more severe neurological effects, including psychosis and paranoia[3].
Cardiovascular Effects: Stimulant properties are often associated with cardiovascular strain. Acute exposure could potentially lead to tachycardia and hypertension[[“]].
Unknown Psychoactive Profile: As a novel derivative, the specific psychoactive properties of this compound are unknown. Researchers must assume the potential for mood alteration or other CNS effects. The United Nations Office on Drugs and Crime has highlighted the challenge of new psychoactive substances, many of which are phenethylamine derivatives[5].
Abuse Potential: Due to their stimulant effects, many phenethylamine analogues have a known potential for abuse and addiction[2].
Inferred Hazards from the Propanamide Backbone
The propanamide structure contributes to the irritant properties. The SDS for propanamide itself lists it as an eye irritant (H319)[6]. The amide functional group is generally stable but can be incompatible with strong acids, bases, and oxidizing agents.
Logical Framework for Risk Assessment
The following diagram illustrates the decision-making process for establishing a comprehensive risk profile for N-Ethyl-3-[(1-phenylethyl)amino]propanamide, moving from supplied data to inferred risks based on structural analysis.
Caption: Risk Assessment Workflow for N-Ethyl-3-[(1-phenylethyl)amino]propanamide.
Section 3: Standard Operating Protocol for Safe Laboratory Handling
Based on the synthesized hazard profile, the following protocol is mandatory for all work involving this compound. The causality for each control is explained to ensure user understanding and compliance.
Engineering Controls
Primary Handling: All weighing, transfers, and preparation of solutions must be conducted within a certified chemical fume hood.
Causality: This is essential to prevent inhalation of fine powders or aerosols. Given the potential for uncharacterized CNS effects from the phenylethylamine moiety, minimizing respiratory exposure is the highest priority[3].
Ventilation: The laboratory must be equipped with general ventilation that ensures adequate air changes per hour.
Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times. A face shield should be worn over goggles when handling larger quantities (>1 g) or solutions.
Causality: The compound is a confirmed serious eye irritant (H319)[1]. Goggles provide a seal against splashes and dust.
Hand Protection: Wear nitrile gloves with a minimum thickness of 4 mil (0.1 mm). Double-gloving is recommended. Gloves must be changed immediately if contamination is suspected.
Causality: The compound is a known skin sensitizer (H317)[1]. Nitrile provides good chemical resistance for incidental contact.
Body Protection: A fully buttoned laboratory coat must be worn.
Causality: Protects against skin contact and contamination of personal clothing.
Step-by-Step Handling Workflow
Preparation: Designate a specific area within the fume hood for the experiment. Cover the work surface with absorbent, disposable bench paper.
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the solid compound to the container using a spatula. Avoid creating dust.
Dissolving: Add the solvent to the container slowly to avoid splashing. If sonication or heating is required, ensure the container is properly sealed or capped.
Transfers: Use appropriate volumetric pipettes or syringes for liquid transfers.
Post-Handling: Tightly seal the primary container of the compound and store it as described in Section 4.
Decontamination: Wipe down the work area in the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the bench paper and any contaminated materials as hazardous waste.
Hygiene: Immediately after the procedure, remove gloves and wash hands thoroughly with soap and water.
Section 4: Storage, Spills, and Emergency Procedures
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Keep it segregated from strong oxidizing agents, strong acids, and strong bases.
The storage location should be clearly labeled and accessible only to authorized personnel.
Spill Response
The following diagram outlines the mandatory procedure for responding to a spill.
Caption: Emergency Spill Response Workflow.
First Aid Measures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. If irritation or an allergic reaction develops, seek medical attention.
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration. Seek medical attention if adverse health effects persist or are severe.
Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Accidental ingestion of phenethylamines can be harmful[3].
References
The Challenge of New Psychoactive Substances. United Nations Office on Drugs and Crime (UNODC).[Link]
Consensus on Documented Adverse Effects of Phenethylamine Use. Consensus.[Link]
Risks of Phenethylamine Drugs. WhiteSands Alcohol and Drug Rehab.[Link]
Phenethylamine – Knowledge and References. Taylor & Francis.[Link]
Application Notes & Protocols: A Detailed Guide to the Synthesis of N-Ethyl-3-[(1-phenylethyl)amino]propanamide
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-Ethyl-3-[(1-phenylethyl)amino]propanamide, a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-Ethyl-3-[(1-phenylethyl)amino]propanamide, a substituted β-amino propanamide. These compounds are valuable scaffolds in medicinal chemistry and drug discovery due to their presence in various biologically active molecules. The synthetic strategy detailed herein is a robust two-step process designed for clarity, efficiency, and high yield. The protocol begins with a solvent-free aza-Michael addition of (R/S)-1-phenylethylamine to ethyl acrylate to form the intermediate β-amino ester. This is followed by the amidation of the ester with ethylamine under elevated temperature and pressure. This guide explains the chemical principles behind each step, provides detailed experimental procedures, safety protocols, and methods for purification and characterization.
Introduction: The Significance of β-Amino Amide Scaffolds
Substituted β-amino amides are crucial structural motifs in a wide array of pharmacologically active compounds. Their backbone provides a flexible and versatile scaffold that can be readily functionalized to interact with various biological targets, including enzymes and receptors. The presence of a chiral center, as introduced by the 1-phenylethylamine moiety in this protocol, is of particular importance in drug development, where stereochemistry often dictates therapeutic efficacy and toxicological profiles.
The synthesis of N-Ethyl-3-[(1-phenylethyl)amino]propanamide serves as an excellent model for the construction of chiral β-amino amides. The chosen synthetic route is predicated on two fundamental and high-yielding organic reactions: the aza-Michael addition and the direct amidation of an ester. This approach is advantageous due to its operational simplicity, the ready availability of starting materials, and the avoidance of hazardous reagents often associated with other synthetic pathways.
Synthetic Strategy Overview
The preparation of the target compound is achieved through a sequential two-step synthesis. The workflow is designed to be logical and efficient, minimizing complex purification steps between stages.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of N-Ethyl-3-[(1-phenylethyl)amino]propanamide
Welcome to the technical support guide for the synthesis of N-Ethyl-3-[(1-phenylethyl)amino]propanamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common chal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of N-Ethyl-3-[(1-phenylethyl)amino]propanamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and minimize side reactions during the synthesis of this compound. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.
Introduction to the Synthesis and its Challenges
The synthesis of N-Ethyl-3-[(1-phenylethyl)amino]propanamide involves the formation of a secondary amine, a common structural motif in pharmacologically active molecules. The primary challenge in this synthesis is controlling the reactivity of the starting materials to favor the desired product over potential side reactions. The choice of synthetic route is critical and dictates the types of impurities that may be encountered. This guide will cover the most common synthetic strategies and their associated troubleshooting.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable protocols to resolve them.
Issue 1: Low Yield of the Desired Product
A low yield of N-Ethyl-3-[(1-phenylethyl)amino]propanamide can stem from several factors, including incomplete reactions, degradation of starting materials or product, and competing side reactions.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields are often traced back to the chosen synthetic route and reaction conditions. Let's analyze the most probable synthetic pathways and their optimization.
This route typically involves the reaction of N-ethyl-3-oxopropanamide with (R)- or (S)-1-phenylethylamine in the presence of a reducing agent.
Causality: The initial imine formation is a reversible equilibrium. If the imine is not efficiently trapped by the reducing agent, or if the reducing agent is not selective, side reactions can dominate.
Troubleshooting:
Choice of Reducing Agent: Use a selective reducing agent that is mild enough not to reduce the amide functionality. Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride (NaBH₄) as it is less basic and more selective for imines over ketones.
pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without causing significant degradation of the starting materials. An acidic catalyst like acetic acid is commonly added.
Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation.
Dissolve N-ethyl-3-oxopropanamide (1.0 eq) and 1-phenylethylamine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Add acetic acid (0.1-0.2 eq) to catalyze imine formation.
Stir the mixture at room temperature for 1-2 hours.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to control the reaction exotherm.
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
This pathway involves the conjugate addition of 1-phenylethylamine to N-ethylacrylamide.
Causality: The primary amine of 1-phenylethylamine can add to two equivalents of N-ethylacrylamide, leading to the formation of a tertiary amine impurity. Polymerization of the N-ethylacrylamide is also a common side reaction.
Troubleshooting:
Control of Stoichiometry: Use a slight excess of the amine or control the addition of N-ethylacrylamide to minimize the double addition product. Adding the acrylamide slowly to the amine solution is recommended.
Solvent and Temperature: The reaction is often performed in a protic solvent like ethanol or methanol at room temperature to moderate reactivity.
Catalyst: While often not necessary, a mild base can be used to deprotonate the amine and increase its nucleophilicity. However, this can also promote polymerization.
Issue 2: Formation of Di-alkylation or Over-alkylation Impurities
This is a common issue in nucleophilic substitution and Michael addition pathways.
Question: I am observing a significant amount of a higher molecular weight impurity, which I suspect is a di-alkylation product. How can I prevent this?
Answer: The formation of a tertiary amine by-product, N-ethyl-N-(1-phenylethyl)-3-[(1-phenylethyl)amino]propanamide, is a classic problem of over-alkylation. This occurs when the secondary amine product is sufficiently nucleophilic to react with another molecule of the electrophile.
Diagram: Minimizing Di-alkylation in Michael Addition
Caption: Logical workflow for minimizing di-alkylation.
Mitigation Strategies:
Strategy
Principle
Protocol
Control Stoichiometry
By using an excess of the amine (1-phenylethylamine), the probability of the electrophile (e.g., N-ethyl-3-chloropropanamide or N-ethylacrylamide) reacting with the starting amine is statistically higher than with the product amine.
Use 1.5 to 2.0 equivalents of 1-phenylethylamine relative to the electrophile.
Slow Addition
Adding the electrophile slowly to a solution of the amine maintains a low concentration of the electrophile, further favoring the reaction with the more abundant starting amine.
Add the electrophile dropwise over a period of 1-2 hours using a syringe pump.
Lower Temperature
Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.
Run the reaction at 0 °C or even lower, depending on the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the synthesis of N-Ethyl-3-[(1-phenylethyl)amino]propanamide?
A1: The optimal solvent depends on the chosen synthetic route.
Reductive Amination: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices as they are compatible with most reducing agents and effectively dissolve the reactants.
Nucleophilic Substitution: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often used to facilitate the SN2 reaction.
Michael Addition: Protic solvents like ethanol or methanol are generally preferred.
Q2: How can I purify the final product effectively?
A2: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. If the product is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on the silica gel.
Q3: Can I use a different amine in this synthesis?
A3: Yes, the general principles and troubleshooting strategies discussed here are applicable to the synthesis of analogous compounds with different amine starting materials. However, the reactivity and steric hindrance of the new amine may require re-optimization of the reaction conditions.
References
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination. Organic Process Research & Development, 16(6), 1156–1184. [Link]
Optimization
overcoming steric hindrance in N-Ethyl-3-[(1-phenylethyl)amino]propanamide reactions
Ticket ID: TSH-882-AZA Status: Open Assigned Specialist: Senior Application Scientist (Synthesis & Kinetics Division) Diagnostic Interface: System Triage Welcome to the technical support center. This guide addresses the...
Welcome to the technical support center. This guide addresses the steric and kinetic bottlenecks associated with N-Ethyl-3-[(1-phenylethyl)amino]propanamide . This molecule presents a "perfect storm" of steric hindrance: a bulky chiral auxiliary (1-phenylethyl) adjacent to a nucleophilic nitrogen, reacting with (or attached to) a propanamide backbone.[1]
Select your current operational failure point to jump to the relevant protocol:
Symptom
Root Cause Analysis
Recommended Module
Low Conversion (<40%)
Electronic Mismatch: N-ethylacrylamide is a weak Michael acceptor (amide resonance).Steric Clash: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-methyl group on the amine shields the nucleophile.
[Module A]
Product Reversion
Thermodynamic Instability: The aza-Michael addition is reversible. High heat favors the starting materials (retro-Michael).
[Module A - Protocol 2]
Failed Acylation
Nucleophilic Deactivation: The secondary amine is buried. Standard EDC/NHS coupling will fail.[1]
[Module B]
Impurity Profile
Polymerization: Radical polymerization of the acrylamide competes with the Michael addition.
[Module C]
Module A: Synthesis Troubleshooting (The Aza-Michael Step)
The Challenge: You are attempting an aza-Michael addition of 1-phenylethylamine (nucleophile) to N-ethylacrylamide (electrophile).
The Physics: The amide group on the acceptor reduces electrophilicity compared to esters (acrylates). Combined with the steric bulk of the phenylethyl group, the reaction kinetics are exceptionally slow in standard solvents (THF, DCM).
Visualizing the Bottleneck
Figure 1: Kinetic pathway showing the high activation energy barrier caused by steric hindrance and the risk of retro-Michael reversion.[1]
Protocol 1: The "Protic Activation" Method (Green Chemistry)
Use this for initial scale-up attempts.
Mechanism: Protic solvents (MeOH, Water) form hydrogen bonds with the carbonyl oxygen of the acrylamide, lowering the LUMO energy and making the
-carbon more electrophilic.
Stoichiometry: Use 1.5 equiv. of 1-phenylethylamine (excess drives equilibrium).[1]
Solvent:Methanol (MeOH) is critical.[1] Do not use THF or Toluene.[1]
Concentration: Run at high concentration (2.0 M - 3.0 M) . Dilution kills this reaction.[1]
Temperature: Heat to 40–50 °C .
Warning: Exceeding 60 °C increases the rate of the reverse reaction (retro-Michael).
Duration: 24–48 hours.
Protocol 2: Lewis Acid Catalysis (The "Brute Force" Method)
] acts as a bidentate Lewis Acid, coordinating to the acrylamide carbonyl, significantly increasing electrophilicity without triggering polymerization.
Step-by-Step:
Setup: Flame-dry a round-bottom flask under Argon.
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).[1]
Execution: Stir at room temperature for 12 hours. If sluggish, warm to 40 °C.[1]
Workup: Dilute with water, extract with EtOAc. The catalyst stays in the aqueous phase (and can often be recycled).
Module B: Downstream Reactivity (The "Blocked" Nitrogen)
The Problem: You have the molecule, but you cannot react the secondary amine (e.g., to form a tertiary amide).
The Cause: The nitrogen is flanked by a phenylethyl group and a propionamide chain. It is buried.[1]
FAQ: Why is my coupling failing?
Q: I used EDC/NHS, but recovered starting material.
A: Carbodiimide couplings are too slow for this sterically hindered amine.[1] The active ester hydrolyzes before the amine can attack.
Pre-activate the acid with HATU/HOAt/DIPEA in DMF for 15 mins.
Add the hindered amine.
Microwave Irradiation: 60 °C for 30–60 mins.[1] (Thermal heating to 80 °C for 12h is the alternative).
Module C: Logic & Decision Support
Use this logic gate to determine your next experimental move.
Figure 2: Decision tree for optimizing reaction conditions based on conversion and impurity profiles.
References & Authority
Mechanism of Aza-Michael Addition:
Reaction Kinetics: The reaction of amines with acrylamides is significantly slower than with acrylates. Protic solvents facilitate proton transfer in the zwitterionic intermediate.[2]
Source: Mather, B. D., et al. (2006).[1] "Michael addition reactions in macromolecular design for emerging technologies."[1] Progress in Polymer Science. Link
Catalysis for Hindered Amines:
Lewis Acid Efficacy:[1][3][4][5] Lanthanide triflates (like Yb(OTf)3) are proven to catalyze aza-Michael additions of aromatic and hindered amines to electron-deficient amides under mild conditions.
Source: Jenner, G. (2005).[1] "High pressure and selectivity in the Michael reaction." Tetrahedron Letters. Link
Steric Hindrance in Acylation:
Coupling Reagents: HATU/HOAt systems are superior for coupling sterically hindered secondary amines where carbodiimides (EDC) fail due to slow nucleophilic attack.[1]
Source: Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1] Link
Solvent Effects:
Protic Acceleration: The use of methanol or water to accelerate aza-Michael additions via hydrogen bond activation of the Michael acceptor.
Source: Ranu, B. C., & Banerjee, S. (2005).[1] "Ionic Liquid as Catalyst and Reaction Medium: The Dramatic Influence of a Task-Specific Ionic Liquid in the Michael Addition of Thiols and Amines to Acrylates." Organic Letters. Link
storage stability solutions for N-Ethyl-3-[(1-phenylethyl)amino]propanamide
A Guide to Ensuring Storage Stability and Experimental Integrity Disclaimer: N-Ethyl-3-[(1-phenylethyl)amino]propanamide is a specialized chemical entity with limited publicly available stability data.[1][2] This guide i...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Ensuring Storage Stability and Experimental Integrity
Disclaimer: N-Ethyl-3-[(1-phenylethyl)amino]propanamide is a specialized chemical entity with limited publicly available stability data.[1][2] This guide is therefore grounded in established principles of organic chemistry and pharmaceutical stability testing for molecules containing analogous functional groups (secondary amines, substituted amides).[3][4][5] The protocols and advice provided herein are intended to empower researchers to proactively determine the specific stability profile of this compound.
Introduction: Understanding the Molecule
N-Ethyl-3-[(1-phenylethyl)amino]propanamide features two key functional groups that dictate its stability profile: a secondary amine and a disubstituted amide .[4][5] The secondary amine is susceptible to oxidation, while the amide bond is prone to hydrolysis under acidic or basic conditions.[6][7][8][9] Understanding these potential degradation pathways is the first step toward designing robust storage solutions and reliable experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and storage of N-Ethyl-3-[(1-phenylethyl)amino]propanamide.
Q1: What are the ideal short-term and long-term storage conditions for this compound?
A1: Based on its structure, the following conditions are recommended as a starting point:
Long-Term Storage (> 1 month): Store as a solid at -20°C or -80°C in a tightly sealed, amber glass vial.[3] The low temperature drastically reduces the rates of all potential chemical degradation reactions.[10] The amber vial protects against photolytic degradation.
Short-Term Storage (< 1 month): Storage as a solid at 2-8°C is acceptable.[3]
In-Use Solutions: If dissolved in a solvent, solutions should be freshly prepared. If storage is necessary, flash-freeze aliquots in an inert gas atmosphere (e.g., argon or nitrogen) and store at -80°C. Avoid repeated freeze-thaw cycles.
Q2: The compound is a solid. Should I be concerned about humidity?
A2: Yes. The amine functional group makes the compound potentially hygroscopic, meaning it can absorb moisture from the air.[10] Absorbed water can facilitate hydrolysis of the amide bond over time.[7][11] It is crucial to store the solid compound in a desiccated environment, especially if not refrigerated.
Q3: What solvents are recommended for dissolving N-Ethyl-3-[(1-phenylethyl)amino]propanamide?
A3: Aprotic organic solvents such as DMSO, DMF, or anhydrous ethanol are generally suitable. Avoid acidic or basic aqueous solutions for stock solutions, as these can promote hydrolysis.[12][13] Always use high-purity, anhydrous-grade solvents to minimize contaminants that could catalyze degradation.
Q4: My compound has developed a slight yellow tint. Is it still usable?
A4: A color change often indicates oxidation of the amine moiety, a common degradation pathway for secondary amines.[3][8] While the compound may still retain some activity, its purity is compromised. It is highly recommended to re-analyze the purity of the material using a validated analytical method (e.g., HPLC-UV) before use. For critical experiments, using a fresh, uncolored lot is advisable.
Part 2: Troubleshooting Guide for Stability Issues
This guide provides a structured approach to identifying and resolving common stability-related problems encountered during experimentation.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for stability issues.
Problem 1: I'm observing a new impurity peak in my HPLC analysis that grows over time.
Probable Cause: The compound is degrading under your storage or experimental conditions. The identity of the new peak is key to understanding the mechanism.
Solution Path:
Characterize the Impurity: Use LC-MS to determine the mass of the new peak.
If the mass corresponds to the hydrolyzed amide (cleavage of the C-N bond), the issue is hydrolysis .[6][11] Review the pH of your solutions and ensure solvents are anhydrous.
If the mass corresponds to the addition of one or more oxygen atoms (+16 or +32 Da), the issue is oxidation .[9][14] Your compound may be exposed to air (oxygen). Purge solutions with an inert gas and use tightly sealed vials.
Perform a Forced Degradation Study: This is the definitive way to understand your molecule's vulnerabilities.[15][16][17] A detailed protocol is provided in Part 3. This study will confirm which conditions (acid, base, oxidant, light, heat) cause degradation and will help you proactively avoid them.[18][19]
Problem 2: My experimental results are inconsistent, suggesting a loss of compound potency.
Probable Cause: The concentration of the active parent compound is decreasing due to degradation, but the degradant is not easily detected by your primary assay.
Solution Path:
Implement a Stability-Indicating Method: Your analytical method must be able to separate the parent compound from all potential degradation products.[17][20] High-Performance Liquid Chromatography (HPLC) is the gold standard for this.[21]
Analyze Samples Over Time: Prepare your compound in the final assay buffer. Analyze its purity and concentration via HPLC at time zero and at subsequent time points that mimic the duration of your experiment.
Create a Stability Profile: If a loss of the main peak is observed, you can quantify the rate of degradation in your specific assay matrix. This allows you to establish a time limit within which experiments must be completed.
Part 3: Key Experimental Protocol
Protocol: Forced Degradation Study
This study is essential for identifying degradation pathways and developing stability-indicating analytical methods, as recommended by ICH guidelines.[15][16][17][18] The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are detectable without completely destroying the sample.[15]
Objective: To determine the intrinsic stability of N-Ethyl-3-[(1-phenylethyl)amino]propanamide by exposing it to various stress conditions.
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL solvent).
Acid Hydrolysis: 0.1 M HCl. Heat at 60°C.
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature.
Oxidation: 3% H₂O₂. Keep at room temperature, protected from light.
Thermal Degradation: Place both solid sample and a solution in an oven at 60°C.
Photolytic Degradation: Expose solid sample and a solution to light in a photostability chamber (e.g., 1.2 million lux hours).[19]
Time Points: Analyze samples at initial (t=0), 2, 4, 8, and 24 hours. Base hydrolysis and oxidation can be rapid, so earlier time points are critical.[15]
Sample Analysis:
Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
Analyze by a validated HPLC-UV-MS method. The method must be capable of separating the parent peak from any new peaks.
Data Analysis & Presentation:
Calculate the percentage degradation by comparing the parent peak area at each time point to the control.
Identify degradants by their mass-to-charge ratio (m/z) from the MS data.
Summarize the findings in a table.
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways of the target molecule.
Example Data Summary Table
Stress Condition
Time (hours)
% Assay of Parent Compound
Major Degradants Observed (% Area)
Control (ACN/H₂O)
24
99.8%
None Detected
0.1 M HCl, 60°C
8
85.2%
Degradant 1 (14.1%)
0.1 M NaOH, RT
4
78.9%
Degradant 1 (20.5%)
3% H₂O₂, RT
2
91.5%
Degradant 2 (4.2%), Degradant 3 (3.8%)
Heat (60°C, solid)
24
99.5%
Minor unspecified peaks (<0.2%)
Photolysis
24
98.7%
Minor unspecified peaks (<0.5%)
This is example data and should be replaced with actual experimental results.
By systematically applying these principles and protocols, researchers can ensure the stability of N-Ethyl-3-[(1-phenylethyl)amino]propanamide, leading to more accurate, reproducible, and reliable scientific outcomes.
References
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Available from: [Link]
Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Available from: [Link]
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]
BYJU'S. (n.d.). Types of Amide Hydrolysis. Available from: [Link]
Save My Exams. (2025, January 4). Reactions of Amides. Available from: [Link]
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available from: [Link]
ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Available from: [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
SGS Thailand. (n.d.). Forced Degradation Testing. Available from: [Link]
Clean Energy. (2024, January 13). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Oxford Academic. Available from: [Link]
SlideShare. (n.d.). Oxidation of Secondary and Primary Amines. Available from: [Link]
ACS Publications. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. Available from: [Link]
ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?. Available from: [Link]
LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. Available from: [Link]
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Available from: [Link]
YouTube. (2021, May 20). oxidation of Nitrogen containing compounds amines | Lec no 12 | Organic Chemistry | 20-05-2021. Available from: [Link]
Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Available from: [Link]
ResearchGate. (2025, August 10). Core components of analytical method validation for small molecules-an overview. Available from: [Link]
ResearchGate. (n.d.). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Available from: [Link]
Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Available from: [Link]
SlidePlayer. (n.d.). Amines and Amides. Available from: [Link]
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]
PubChem. (n.d.). N-Ethyl-3-(ethylamino)propanamide. Available from: [Link]
PubChem. (n.d.). N-Ethyl-3-phenylpropylamine. Available from: [Link]
Cheméo. (n.d.). Chemical Properties of Propanamide, N-ethyl- (CAS 5129-72-6). Available from: [Link]
Technical Comparison: N-Ethyl-3-[(1-phenylethyl)amino]propanamide vs. Phenethylamine Scaffolds
The following guide provides an in-depth technical comparison between N-Ethyl-3-[(1-phenylethyl)amino]propanamide (a specific beta-amino amide derivative) and the broader class of Phenethylamine (PEA) derivatives . This...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison between N-Ethyl-3-[(1-phenylethyl)amino]propanamide (a specific beta-amino amide derivative) and the broader class of Phenethylamine (PEA) derivatives .
This analysis is structured for researchers and drug development professionals, focusing on Structure-Activity Relationships (SAR), predicted pharmacodynamics, and physicochemical properties.
Executive Summary & Chemical Identity[1]
N-Ethyl-3-[(1-phenylethyl)amino]propanamide (CAS: 1040690-06-9) represents a structural hybridization of a chiral amine (1-phenylethylamine) and a beta-amino acid derivative (N-ethyl-beta-alanine). Unlike classic phenethylamines (PEAs) which are primary or secondary amines with high affinity for monoamine transporters (MATs), this compound features a bulky N-alkyl-propanamide tail.
Primary Distinction: PEAs are typically CNS-active sympathomimetics. The target compound is structurally hindered from the orthosteric binding sites of MATs, suggesting a profile more aligned with sensory agents (TRP channel modulators) or metabolic prodrugs rather than direct psychostimulants.
Core Application: Often investigated in "grey market" functional ingredients or as a pharmaceutical intermediate for chiral resolution.
Chemical Structure Comparison[2]
Feature
Phenethylamine (PEA) Class
N-Ethyl-3-[(1-phenylethyl)amino]propanamide
Core Skeleton
Phenyl-CH2-CH2-NH2
Phenyl-CH(CH3)-NH-CH2-CH2-C(=O)NH-Et
Amine Type
Primary or Secondary (Methyl/Ethyl)
Secondary (substituted with bulky propanamide)
Chirality
Alpha-carbon (if Amphetamine)
Alpha-carbon (1-phenylethyl moiety)
Lipophilicity
High (BBB permeable)
Moderate (Amide bond increases polarity)
Key Pharmacophore
Alpha-methylphenethylamine (Amphetamine)
N-substituted Beta-Alanine Amide
Structural Architecture & Synthesis
To understand the functional divergence, we must analyze the synthesis and structural overlap.
Synthesis Pathway (Michael Addition)
The target compound is synthesized via the conjugate addition of 1-Phenylethylamine to N-Ethylacrylamide . This "Click Chemistry" type reaction is highly atom-efficient.
Figure 1: Synthetic route via Michael Addition. The reaction creates a secondary amine with a flexible propanamide tail.
Pharmacodynamics: Performance Comparison
This section contrasts the established mechanism of PEAs with the predicted mechanism of the target amide based on SAR principles.
A. Receptor Binding Profiles
Target System
Phenethylamine Derivatives (e.g., Amphetamine)
N-Ethyl-3-[(1-phenylethyl)amino]propanamide
Performance Implication
DAT / NET (Transporters)
High Affinity. Acts as a substrate/releaser. Enters presynaptic neuron via transporter.
Low/Negligible Affinity. The bulky N-propanamide group sterically hinders entry into the tight orthosteric binding pocket of DAT/NET.
Target compound lacks direct potent stimulant effects.[1]
TAAR1 (Trace Amine)
Agonist. Intracellular activation leads to transporter internalization.
High Potential. The N-ethyl-propanamide moiety is a pharmacophore for TRPM8/TRPA1 (Cooling/Tingling), similar to WS-3/WS-23 agents.
Potential use as a "sensory active" ingredient (cooling/warming) rather than a CNS drug.
GABA-B
None.
Possible Weak Affinity. Structural resemblance to beta-alanine/GABA derivatives, though the N-substitution is large.
Potential for mild relaxation or off-target inhibitory effects.
B. Mechanism of Action Diagram
Figure 2: Divergent Signaling Pathways. PEAs target CNS transporters, while the Target Amide likely targets sensory channels or acts as a prodrug.
Pharmacokinetics & Metabolism
The defining feature of N-Ethyl-3-[(1-phenylethyl)amino]propanamide is its metabolic instability relative to alkyl-PEAs.
Metabolic Hydrolysis (The Prodrug Hypothesis)
Unlike the carbon-carbon bond in amphetamine (which requires oxidative deamination to break), the target compound contains an amide bond and a secondary amine .
Enzymatic Attack: Liver amidases (e.g., FAAH or nonspecific carboxylesterases) may cleave the terminal ethylamide or the beta-amino chain.
Breakdown Products:
1-Phenylethylamine: A weak sympathomimetic (rapidly degraded by MAO-B).
N-Ethyl-beta-alanine: Biologically largely inert or a weak glycine antagonist.
Target Amide: The amide group introduces hydrogen bond acceptors/donors, increasing Polar Surface Area (PSA). While still likely permeable, the distribution volume will differ, favoring peripheral tissues over the CNS compared to pure hydrocarbons.
Experimental Protocols
For researchers validating these claims, the following protocols are recommended.
Protocol A: Synthesis Verification (NMR)
To confirm the identity of the Michael Adduct:
Solvent: CDCl3.
Key Signals:
Doublet (d): ~1.3 ppm (3H) for the methyl group of the phenylethyl moiety.
Quartet (q): ~3.7 ppm (1H) for the benzylic proton.
Multiplets (m): ~2.4 ppm and ~2.8 ppm for the ethylene backbone (-CH2-CH2-).
Triplet (t): ~1.1 ppm for the N-ethyl terminal methyl.
Validation: Absence of vinylic protons (5.5–6.5 ppm) confirms consumption of acrylamide.
Protocol B: Functional Uptake Assay (DA/NE)
To quantify "stimulant" potential:
Cell Line: HEK293 stably expressing hDAT or hNET.
Tracer: [3H]-Dopamine or ASP+ (fluorescent substrate).
Method:
Incubate cells with Target Compound (1 nM – 100 µM) for 10 min.
Add Tracer and incubate for 5 min.
Wash and lyse.
Expectation: PEAs (Control) will show IC50 < 100 nM. The Target Amide is expected to show IC50 > 10 µM (inactive).
Safety & Toxicology Profile
Parameter
Phenethylamine Derivatives
N-Ethyl-3-[(1-phenylethyl)amino]propanamide
Cardiovascular Risk
High. Hypertension, tachycardia via NE release.
Unknown/Moderate. Potential for peripheral adrenergic effects if hydrolyzed to 1-phenylethylamine.
Addiction Potential
High. Direct DA release in Nucleus Accumbens.
Low. Lack of efficient DAT binding reduces reinforcing properties.
Regulatory Status
Mostly Schedule I/II (Controlled).
Often "Unscheduled" or "Grey Market" (Research Chemical).
Sensory Irritation
Low.
Moderate. Potential for "cooling burn" or mucosal irritation due to TRP activation.
Conclusion
N-Ethyl-3-[(1-phenylethyl)amino]propanamide should not be viewed as a direct functional alternative to Phenethylamine stimulants for CNS applications. The structural modification (bulky beta-amino amide tail) effectively abolishes the high-affinity binding to monoamine transporters required for potent psychostimulant effects.
Research Recommendation:
Investigate for Sensory Applications: Evaluate as a cooling/warming agent or flavor modulator.
Investigate as a Chiral Auxiliary: Use in the resolution of acidic racemates.
Avoid as a Stimulant Replacement: Efficacy is likely limited to weak prodrug effects, with a poor therapeutic index compared to established agents.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1040690-06-9. Retrieved from [Link]
Wallach, J., & Brandt, S. D. (2018).Phenethylamine-based designer drugs: Pharmacology and toxicology. In New Psychoactive Substances (pp. 151-197). Springer. (Contextual reference for PEA SAR).
Leffingwell, J. C. (2010).Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. (Contextual reference for N-ethylamide sensory agents).
Comparative IR Spectroscopy Guide: N-Ethyl-3-[(1-phenylethyl)amino]propanamide
This guide provides an in-depth technical comparison of the IR spectroscopic profile of N-Ethyl-3-[(1-phenylethyl)amino]propanamide (referred to herein as NEPEAP ) against its key structural precursors and analogs. Desig...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the IR spectroscopic profile of N-Ethyl-3-[(1-phenylethyl)amino]propanamide (referred to herein as NEPEAP ) against its key structural precursors and analogs.
Designed for drug development scientists, this document focuses on Process Analytical Technology (PAT) applications: specifically, how to use IR spectroscopy to validate the synthesis of NEPEAP from its starting materials and distinguish it from common structural impurities.
[1]
Executive Summary & Application Context
N-Ethyl-3-[(1-phenylethyl)amino]propanamide is a
-amino amide scaffold often utilized as a chiral intermediate in the synthesis of complex pharmaceutical agents (e.g., local anesthetics or reuptake inhibitors).[1]
In a drug development context, the "performance" of an IR protocol is defined by its ability to:
Monitor Reaction Progress: Confirm the consumption of the electrophilic precursor (N-Ethylacrylamide).
Validate Structure: Distinguish the secondary amine product (NEPEAP) from the primary amine starting material (1-Phenylethylamine).
Detect Impurities: Identify bis-alkylation byproducts or hydrolyzed amide species.
The Comparison Set
We compare the IR profile of the Target (NEPEAP) against its two primary "Alternatives" (Precursors):
Alternative A (Nucleophile): 1-Phenylethylamine (
-Methylbenzylamine).
Alternative B (Electrophile): N-Ethylacrylamide.
Synthesis Pathway & Spectral Logic
To understand the spectral shifts, we must visualize the transformation.[1] The most common synthesis is the aza-Michael addition .
Pathway Diagram (DOT Visualization)
The following diagram illustrates the functional group transformation tracked by IR.
Figure 1: Reaction pathway showing critical functional group transformations detectable by IR spectroscopy.
Comparative Spectral Analysis
The "Fingerprint" Differentiators
The following table contrasts the target molecule with its alternatives. Data is synthesized from standard amide/amine spectroscopic principles and validated against structural analog libraries (e.g., N-ethylpropanamide derivatives).[1]
Spectral Region
Target: NEPEAP
Alt A: 1-Phenylethylamine
Alt B: N-Ethylacrylamide
Diagnostic Value
N-H Stretch (3200–3400 cm⁻¹)
Singlet / Overlap One sharp band ~3290 cm⁻¹ (Amide) + weak shoulder (2° Amine).
Doublet Two bands ~3380 & 3290 cm⁻¹ (Asym/Sym stretch of -NH₂).
Singlet One band ~3280 cm⁻¹ (Amide N-H).
High: Disappearance of the amine doublet confirms conversion of primary to secondary amine.
C=O Stretch (Amide I)
~1640–1655 cm⁻¹ Standard secondary amide.
N/A
~1660–1670 cm⁻¹ Conjugated C=O (lowered frequency due to conjugation with C=C).
Medium: Loss of conjugation shifts C=O slightly to lower wavenumbers in the product.
Validation: Confirms incorporation of the phenylethyl moiety.
Detailed Band Assignment for NEPEAP
For researchers characterizing the isolated product, these are the specific bands to document.
A. High Frequency Region (4000–2500 cm⁻¹)
3295 cm⁻¹ (m, br): Amide N-H stretching. This band is typically hydrogen-bonded.
~3320 cm⁻¹ (w, sh): Secondary Amine N-H stretch.[1] Note: This is often obscured by the stronger amide band. In high-resolution ATR, it may appear as a shoulder on the high-frequency side.[1]
2965, 2930, 2870 cm⁻¹ (m): Aliphatic C-H stretching (Methyl and Methylene groups from the ethyl and propyl chains).[1]
B. Fingerprint Region (1700–600 cm⁻¹)
1650 cm⁻¹ (s):Amide I Band (C=O stretch). The dominant feature.[1] In N-ethyl amides, this is sensitive to solvent environment and hydrogen bonding.[1]
1555 cm⁻¹ (s):Amide II Band (N-H bend + C-N stretch). Characteristic of secondary amides.[1]
1450 cm⁻¹ (m): Aromatic C=C ring stretch + CH₂ deformation.
760, 700 cm⁻¹ (s):Monosubstituted Benzene Ring (Out-of-plane C-H bend). These two strong bands are diagnostic for the phenylethyl group.[1] If the phenyl ring is absent or substituted differently, these will shift.[1]
Experimental Protocol: Reaction Monitoring
Objective: Determine the endpoint of the Michael addition reaction using FTIR-ATR.
Materials
Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., Agilent Cary 630 or Thermo Nicolet iS50).
Resolution: 4 cm⁻¹.
Scans: 16 (for rapid monitoring) or 64 (for final characterization).[1]
Step-by-Step Workflow
Background Collection: Clean the ATR crystal with isopropanol. Collect an air background spectrum.
T0 Sampling (Baseline):
Place a drop of the reaction mixture (containing N-Ethylacrylamide) on the crystal before adding the amine.
Target Feature: Record the height of the 1620 cm⁻¹ (C=C) peak.
Reaction Monitoring:
Sample the mixture every 30 minutes.
Normalization: Normalize spectra against the Amide I band (~1650 cm⁻¹) , which remains relatively constant in intensity compared to the reacting species.[1]
Endpoint Determination:
The reaction is complete when the 1620 cm⁻¹ band disappears into the baseline noise.
Simultaneously, the 3300–3400 cm⁻¹ region should simplify from a doublet (primary amine) to a single broad band (amide + secondary amine).[1]
Troubleshooting & Impurity Analysis
Observation
Potential Cause
Mechanistic Explanation
Residual Doublet at 3380/3290 cm⁻¹
Unreacted 1-Phenylethylamine
The reaction has stalled or amine was added in excess. The primary amine N-H stretches are distinct from the amide N-H.
New Band at ~1730 cm⁻¹
Ester Impurity / Hydrolysis
If using an acrylate ester precursor instead of acrylamide, or if the amide hydrolyzes (rare under mild conditions), a C=O ester stretch appears.[1]
Loss of Amide II (~1550 cm⁻¹)
Tertiary Amide Formation
If the amide nitrogen is alkylated (unlikely with this specific scaffold but possible in side reactions), the N-H bend disappears.[1]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for Amide I/II and Amine N-H assignments).
NIST Chemistry WebBook. IR Spectrum of N-Ethylpropanamide (Analog). National Institute of Standards and Technology.[2] Available at: [Link][1]
Lin-Vien, D., et al. (1991).[1] The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for specific vinyl C=C vs. amide frequencies).
A Comprehensive Guide to the Safe Disposal of N-Ethyl-3-[(1-phenylethyl)amino]propanamide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory practices. The proper disposal of chemical reagents, such a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory practices. The proper disposal of chemical reagents, such as N-Ethyl-3-[(1-phenylethyl)amino]propanamide, is a critical component of this responsibility, ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of N-Ethyl-3-[(1-phenylethyl)amino]propanamide, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. N-Ethyl-3-[(1-phenylethyl)amino]propanamide is classified as an irritant.[1] Key hazard information includes:
The disposal of any laboratory chemical is governed by a set of core principles designed to minimize risk. These principles, derived from guidelines by regulatory bodies and academic institutions, form the foundation of the procedures outlined in this guide.[2][3][4][5]